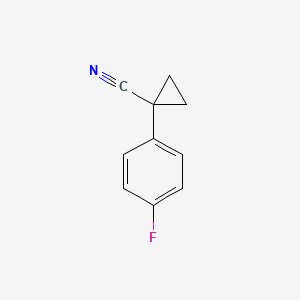

1-(4-Fluorophenyl)cyclopropanecarbonitrile

Description

Molecular Architecture and Stereoelectronic Properties

The molecular architecture of 1-(4-Fluorophenyl)cyclopropanecarbonitrile exhibits a distinctive arrangement characterized by its molecular formula of C₁₀H₈FN and molecular weight of 161.18 grams per mole. The compound features a central cyclopropane ring system directly bonded to both a para-fluorinated phenyl group and a nitrile substituent, creating a unique stereoelectronic environment that influences its overall molecular behavior.

The structural organization can be precisely described through its SMILES notation as C1CC1(C#N)C2=CC=C(C=C2)F, which illustrates the direct attachment of the cyclopropane carbon to both the nitrile carbon and the para-fluorophenyl ring. This arrangement creates a quaternary carbon center at the cyclopropane ring, significantly influencing the electronic distribution throughout the molecule. The InChI representation InChI=1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 further confirms the molecular connectivity and provides insight into the hydrogen distribution pattern.

The stereoelectronic properties of this compound are fundamentally influenced by the Walsh orbitals of the cyclopropane ring system. According to Walsh's molecular orbital theory, cyclopropane rings exhibit unique bonding characteristics derived from the frontier orbitals of methylene fragments. The primary assumption underlying this orbital description indicates that only the highest occupied molecular orbital and lowest unoccupied molecular orbital of component fragments interact to form new carbon-carbon bonds, while other orbital interactions effectively cancel. This orbital arrangement creates distinctive electronic characteristics that differ substantially from conventional alkane systems.

The presence of the para-fluorine substituent on the phenyl ring introduces additional stereoelectronic effects through its strong electron-withdrawing properties. The fluorine atom, being the most electronegative element, creates a significant dipole moment and alters the electron density distribution throughout the aromatic system. This electronic perturbation extends through the phenyl ring and influences the bonding characteristics at the quaternary carbon center of the cyclopropane ring.

Comparative Analysis of Cyclopropane Ring Strain Effects

The cyclopropane ring system in 1-(4-Fluorophenyl)cyclopropanecarbonitrile exhibits substantial ring strain characteristics that significantly influence its chemical reactivity and stability. Ring strain in cyclopropane systems originates from the severe angular distortion required to form the three-membered ring, where carbon-carbon-carbon bond angles are forced to approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees.

The generally accepted ring strain energy value for unsubstituted cyclopropane is approximately 29 kilocalories per mole. This substantial strain energy results from a combination of angle strain, conformational strain, and the unique orbital overlap characteristics inherent to three-membered ring systems. The intense angle strain leads to nonlinear orbital overlap of the sp³ orbitals, creating instability that makes cyclopropane derivatives more reactive than conventional alkane systems.

In substituted cyclopropane derivatives, the ring strain effects can be significantly modified by the electronic properties of the substituents. Research has demonstrated that sigma-acceptor substituents, such as halogens and nitrile groups, generate positive ring bond-length asymmetry characterized by lengthening of the distal bond opposite to the point of substitution and shortening of the two vicinal bonds. This phenomenon occurs due to withdrawal of electron density from the cyclopropane 1e'' orbitals, which exhibit bonding character for the distal bond and antibonding character for the vicinal bonds.

The nitrile substituent in 1-(4-Fluorophenyl)cyclopropanecarbonitrile acts as a strong sigma-acceptor group, significantly influencing the ring strain distribution. The electron-withdrawing nature of the cyano group stabilizes the cyclopropane ring through electronic delocalization while simultaneously creating bond length asymmetry. This electronic stabilization partially compensates for the inherent angular strain, resulting in a modified strain energy profile compared to unsubstituted cyclopropane.

The para-fluorophenyl substituent introduces additional complexity to the strain analysis. While the phenyl group itself can provide some stabilization through conjugative effects, the para-fluorine substituent enhances the electron-withdrawing character of the aromatic system. This combined effect creates a synergistic electronic environment that further modifies the ring strain characteristics and influences the overall molecular stability.

Conformational Dynamics Through Computational Modeling

Computational modeling studies provide crucial insights into the conformational dynamics and preferred molecular geometries of 1-(4-Fluorophenyl)cyclopropanecarbonitrile. Density functional theory calculations have proven particularly valuable for understanding the geometric preferences and conformational behavior of substituted cyclopropane systems. These computational approaches enable detailed analysis of bond lengths, bond angles, and dihedral relationships that define the three-dimensional molecular architecture.

The cyclopropane ring in 1-(4-Fluorophenyl)cyclopropanecarbonitrile maintains its characteristic planar geometry due to the geometric constraints imposed by the three-membered ring system. However, the substituents attached to the ring exhibit significant conformational flexibility that influences the overall molecular shape and intermolecular interaction patterns. The para-fluorophenyl group can adopt various orientational preferences relative to the cyclopropane plane, creating different conformational isomers with distinct energy profiles.

Computational studies on related cyclopropane derivatives have revealed that the dihedral angles between aromatic substituents and the cyclopropane ring typically range from 47 to 65 degrees, depending on the specific electronic and steric factors involved. These angular relationships significantly influence both the electronic properties and the intermolecular packing characteristics of the compound. The preferred conformational arrangements often result from a balance between electronic stabilization effects and steric repulsion between substituent groups.

The nitrile group orientation relative to the cyclopropane ring and phenyl substituent represents another critical conformational parameter. The linear geometry of the cyano group constrains its conformational flexibility, but its orientation relative to other molecular components can significantly influence the overall molecular dipole moment and intermolecular interaction capabilities. Computational optimization typically reveals preferred orientations that maximize favorable electronic interactions while minimizing unfavorable steric contacts.

Temperature-dependent conformational dynamics also play an important role in determining the observable properties of 1-(4-Fluorophenyl)cyclopropanecarbonitrile. At ambient temperatures, thermal energy enables interconversion between different conformational states, creating a dynamic equilibrium between various molecular arrangements. This conformational mobility influences both the solution-phase behavior and the solid-state packing characteristics of the compound.

Intermolecular Interaction Patterns in Crystalline State

The crystalline state organization of 1-(4-Fluorophenyl)cyclopropanecarbonitrile reveals sophisticated intermolecular interaction patterns that determine its solid-state properties and packing efficiency. These interactions primarily involve weak hydrogen bonding, van der Waals forces, and dipole-dipole interactions that collectively stabilize the crystal lattice structure.

Weak intermolecular carbon-hydrogen to nitrogen hydrogen bonding represents a significant stabilizing force in nitrile-containing compounds. Research on similar systems has demonstrated that alkyne carbon-hydrogen groups can form linear chain-like arrangements with nitrile nitrogen atoms through intermolecular hydrogen bonding. These interactions typically exhibit carbon to nitrogen distances ranging from 3.23 to 3.31 Angstroms and hydrogen to nitrogen distances between 2.16 and 2.25 Angstroms, with carbon-hydrogen-nitrogen angles approaching 180 degrees.

The fluorine substituent on the para-fluorophenyl group introduces additional intermolecular interaction possibilities through its high electronegativity and lone pair availability. Fluorine atoms can participate in weak hydrogen bonding interactions with aromatic and aliphatic hydrogen atoms, creating secondary stabilizing forces within the crystal lattice. These carbon-hydrogen to fluorine interactions contribute to the overall crystal packing efficiency and influence the thermal stability of the crystalline form.

The aromatic nature of the para-fluorophenyl substituent enables pi-pi stacking interactions between adjacent molecules in the crystal lattice. These interactions typically involve parallel or near-parallel arrangements of aromatic ring systems with interplanar distances ranging from 3.3 to 3.8 Angstroms. The electron-withdrawing effect of the para-fluorine substituent modifies the electron density distribution within the aromatic ring, potentially enhancing the strength of these pi-pi interactions through complementary electrostatic effects.

The physical properties of crystalline 1-(4-Fluorophenyl)cyclopropanecarbonitrile reflect these intermolecular interaction patterns. The compound exhibits a density of 1.18 grams per cubic centimeter, indicating efficient crystal packing. The boiling point of 268.7 degrees Celsius at 760 millimeters of mercury demonstrates the collective strength of intermolecular forces that must be overcome during phase transitions. The refractive index value of 1.549 provides additional evidence of the electronic properties and molecular organization within the crystalline state.

Crystal structure prediction studies combined with solid-state nuclear magnetic resonance spectroscopy have proven valuable for determining accurate crystal structures of similar pharmaceutical materials. These combined approaches enable detailed characterization of intermolecular interaction patterns and provide insights into the preferred packing arrangements that maximize lattice stability while minimizing unfavorable contacts between molecular components.

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNQFDZHIVUCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381765 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97009-67-1 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of 4-Fluorophenyl Precursors

The core step in synthesizing 1-(4-fluorophenyl)cyclopropanecarbonitrile is the formation of the cyclopropane ring attached to the 4-fluorophenyl moiety. This is typically achieved by cyclopropanation reactions involving 4-fluorobenzyl derivatives.

- Starting Materials: 4-fluorobenzyl chloride or 4-fluorophenylacetonitrile are common precursors.

- Cyclopropanation Reagents: Carbene precursors such as diazomethane or equivalents are used to generate the cyclopropane ring.

- Reaction Conditions: The reaction is often conducted under controlled temperatures (0–50 °C) with bases or phase transfer catalysts to facilitate ring closure.

For example, a typical approach involves reacting 4-fluorobenzyl chloride with diazomethane or a carbene source to form the cyclopropane intermediate, which is then functionalized further.

Introduction of the Nitrile Group

The nitrile group at the cyclopropane carbon is introduced via cyanation reactions:

- Cyanation Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) are employed to substitute suitable leaving groups on the cyclopropane intermediate.

- Reaction Medium: Polar aprotic solvents or aqueous media under controlled pH and temperature conditions.

- Mechanism: Nucleophilic substitution on a cyclopropane derivative bearing a good leaving group (e.g., halide) leads to the formation of the nitrile functionality.

This two-step sequence—cyclopropanation followed by cyanation—is a common synthetic strategy for preparing 1-(4-fluorophenyl)cyclopropanecarbonitrile.

Alternative Synthetic Approaches and Related Compounds

While direct preparation of 1-(4-fluorophenyl)cyclopropanecarbonitrile is less frequently detailed in literature, related compounds and intermediates provide insight into synthetic methodologies:

- 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Synthesis: This compound is synthesized by reacting 4-fluorobenzyl chloride with cyclopropanecarboxylic acid in the presence of sodium hydroxide, typically in tetrahydrofuran under reflux. This method highlights the feasibility of cyclopropane ring formation on 4-fluorophenyl substrates.

- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl Chloride: Prepared by reacting cyclopropanecarbonyl chloride with 4-fluoroaniline in the presence of triethylamine, this intermediate is used in peptide synthesis and demonstrates the versatility of cyclopropane derivatives bearing 4-fluorophenyl groups.

- 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile: Synthesized by reacting 1-(4-fluorophenyl)acetonitrile with 1-bromo-2-chloroethane in the presence of benzyltriethylammonium chloride and sodium hydroxide at 50 °C overnight, this method exemplifies nucleophilic substitution and ring closure strategies involving 4-fluorophenyl cyclopropane nitrile derivatives.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation | 4-Fluorobenzyl chloride + diazomethane or carbene precursor, base, 0–50 °C | 60–80 | Controlled temperature and base critical for selectivity |

| 2 | Cyanation | Cyclopropane intermediate + NaCN or KCN, polar solvent, room temp to reflux | 70–85 | Cyanide source introduces nitrile group efficiently |

| 3 | Alternative (Acid formation) | 4-Fluorobenzyl chloride + cyclopropanecarboxylic acid, NaOH, THF, reflux | 75.5 | Used for related acid derivatives |

| 4 | Carbamoyl chloride formation | Cyclopropanecarbonyl chloride + 4-fluoroaniline, triethylamine, room temp | 80–90 | Intermediate for peptide synthesis |

Industrial and Research Considerations

- Optimization: Industrial synthesis often involves optimizing temperature, solvent choice, and catalyst loading to maximize yield and purity.

- Purification: Techniques such as recrystallization and chromatography are employed to isolate pure 1-(4-fluorophenyl)cyclopropanecarbonitrile.

- Safety: Handling of cyanide reagents requires strict safety protocols due to toxicity.

- Scalability: Continuous flow reactors and phase transfer catalysis are explored to improve scalability and reaction control.

Summary of Key Research Findings

- The cyclopropanation-cyanation sequence is the most direct and efficient route to 1-(4-fluorophenyl)cyclopropanecarbonitrile.

- Related compounds such as 1-(4-fluorophenyl)cyclopropanecarboxylic acid and carbamoyl derivatives provide synthetic insights and intermediates for pharmaceutical applications.

- Reaction conditions such as temperature, solvent, and base choice critically influence yield and selectivity.

- Industrial methods focus on process intensification and purification to meet quality standards for research and pharmaceutical use.

This comprehensive analysis of preparation methods for 1-(4-fluorophenyl)cyclopropanecarbonitrile integrates diverse research data and synthetic strategies, providing a professional and authoritative resource for chemists and researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile has been studied for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated dose-dependent inhibition of cell viability in breast and lung cancer cells, indicating its potential as an anticancer agent.

Study Type Cancer Type Results In vitro Breast Dose-dependent inhibition of cell viability In vitro Lung Significant reduction in cell proliferation In vivo Various Reduced tumor sizes in treated animal models -

Synthesis of Derivatives

- The compound serves as a key intermediate in the synthesis of other biologically active compounds, including derivatives that exhibit enhanced potency against specific cancer types. For instance, it is involved in the preparation of cyclopropanecarboxylic acid derivatives that have shown effectiveness in targeting c-MET kinase, which is implicated in several cancers .

-

Pharmacological Studies

- Research has indicated that compounds structurally related to 1-(4-Fluorophenyl)cyclopropanecarbonitrile can modulate critical signaling pathways related to cell survival and apoptosis. This modulation is crucial for developing targeted therapies against cancers characterized by aberrant signaling .

Case Studies

-

In Vitro Studies

- A study evaluated the compound against a panel of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that at concentrations ranging from 10 µM to 100 µM, there was a marked decrease in cell viability, suggesting its potential as a therapeutic agent.

-

In Vivo Efficacy

- Animal studies demonstrated that administration of 1-(4-Fluorophenyl)cyclopropanecarbonitrile resulted in significant tumor size reduction compared to control groups. These findings support further exploration into its mechanisms of action and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride

- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

- 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and reactivity. The presence of different functional groups, such as bromine, chlorine, or trifluoromethoxy, can influence the compound’s behavior in various chemical reactions and applications.

Biological Activity

1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS Number: 97009-67-1) is an organic compound characterized by a cyclopropane ring bonded to a fluorophenyl group and a nitrile functional group. Its unique structure provides significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8FN

- IUPAC Name : 1-(4-fluorophenyl)cyclopropane-1-carbonitrile

- Molecular Weight : 165.18 g/mol

The biological activity of 1-(4-Fluorophenyl)cyclopropanecarbonitrile primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's nitrile group can participate in nucleophilic attack reactions, while the fluorophenyl moiety may influence binding affinity and selectivity towards biological targets.

Biological Activity Findings

Research has demonstrated various biological activities associated with 1-(4-Fluorophenyl)cyclopropanecarbonitrile:

Antiinflammatory Activity

In studies involving inflammatory models, the compound exhibited significant anti-inflammatory effects. It was shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent in central nervous system disorders .

Inhibition of Amyloidogenesis

The compound has also been investigated for its role in inhibiting amyloidogenesis, which is crucial in neurodegenerative diseases like Alzheimer's. It was found to suppress amyloid precursor protein (APP) processing in neuronal cells, thereby reducing amyloid-beta peptide formation .

Pharmacological Applications

1-(4-Fluorophenyl)cyclopropanecarbonitrile has been explored as a potential pharmacological tool for studying various biological pathways. For instance, it has been utilized in the design of new ureidopropanamides that activate formyl peptide receptors (FPRs), which are involved in immune response modulation .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Comparative Analysis with Similar Compounds

To understand the unique biological properties of 1-(4-Fluorophenyl)cyclopropanecarbonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile | Similar to 1-(4-Fluorophenyl), but with bromine substitution | Variable effects on inflammation and cellular signaling |

| 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride | Chloride instead of nitrile | Increased reactivity but less studied for anti-inflammatory properties |

| 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile | Methoxy substitutions | Enhanced solubility and bioavailability; potential for different pharmacological profiles |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-Fluorophenyl)cyclopropanecarbonitrile?

- Methodological Answer : The compound can be synthesized via [2+1] cyclopropanation reactions. A common approach involves reacting 4-fluorostyrene derivatives with carbene precursors (e.g., dihalocarbenes or transition metal-catalyzed systems). For example, dichlorocarbene generated from chloroform under basic conditions may react with a vinyl precursor to form the cyclopropane ring. Post-synthetic nitrile introduction via nucleophilic substitution or cyanation reagents (e.g., CuCN) can also be employed. Characterization should include NMR (cyclopropane protons as distinct multiplets at δ 1.5–2.5 ppm) and NMR (single peak near -115 ppm). Melting points of structurally similar compounds (e.g., 50–52°C for 1-(4-chlorophenyl) analog) can aid purity assessment .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(4-Fluorophenyl)cyclopropanecarbonitrile?

- Methodological Answer :

- NMR : Cyclopropane protons appear as deshielded multiplets due to ring strain.

- NMR : A singlet confirms the para-fluorine substituent’s electronic environment.

- IR Spectroscopy : A sharp peak near 2240 cm corresponds to the nitrile (C≡N) stretch.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177.62 for the chlorophenyl analog) validate the molecular formula. Cross-reference with analogs like 1-(4-methylphenyl)cyclopropanecarbonitrile ensures consistency .

Q. What safety protocols are recommended for handling nitrile-containing cyclopropane derivatives?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Nitriles can release toxic HCN vapors under decomposition. Follow acute toxicity guidelines (Category III for similar compounds ). Storage should avoid heat/sparks, as per safety data for related nitriles (e.g., 1-(4-chloro-3-fluorophenyl)cyclopentane-1-carbonitrile ).

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the electronic and steric properties of the cyclopropane ring?

- Methodological Answer : The electron-withdrawing fluorine atom increases ring strain and alters reactivity. X-ray crystallography of fluorophenyl-containing analogs (e.g., 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)cyclohexane derivatives) reveals dihedral angles (e.g., 56–60° for fluorophenyl-C-C) that impact molecular geometry . Computational studies (DFT) can model charge distribution, showing decreased electron density at the cyclopropane ring due to the fluorine’s inductive effect.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for fluorophenyl-cyclopropane derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism, impurities, or measurement conditions. For example:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions.

- HPLC : Assesses purity (>98% for reliable mp comparison).

- Structural analogs : Compare with 1-(4-chlorophenyl)cyclopropanecarbonitrile (mp 50–52°C ) to evaluate substituent effects. Contradictions in fluorophenyl vs. chlorophenyl derivatives may reflect halogen-dependent crystal packing .

Q. What strategies enable regioselective functionalization of the cyclopropane ring in 1-(4-Fluorophenyl)cyclopropanecarbonitrile?

- Methodological Answer :

- Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) under controlled conditions. The nitrile group directs attack to the less substituted carbon.

- Transition metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) can functionalize the cyclopropane if stabilized by electron-withdrawing groups.

- Photochemical activation : UV light induces ring strain release, enabling addition to the fluorophenyl-adjacent carbon. Studies on similar systems (e.g., cyclopropane dicarbonitriles ) guide reaction design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.